molecular formula C7H15NO3S B2558886 N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide CAS No. 2139855-62-0

N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide

Cat. No. B2558886
CAS RN: 2139855-62-0
M. Wt: 193.26
InChI Key: WQFSISBNWKGGFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the preparation of hyperbranched polymers with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are not well-documented . More research is needed to understand the specific reactions involving “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide”.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide” are not well-documented . More research is needed to determine these properties.

Scientific Research Applications

Buffer Interactions and Solubility Studies
Research on related buffers such as Tris(hydroxymethyl)aminomethane and its derivatives has provided insights into the solubilities and transfer free energies of these compounds from water to aqueous ethanol solutions. Such studies are crucial for pH control in physiological regions, highlighting the significance of understanding solubility and interaction behaviors for scientific applications (Taha & Lee, 2010).

Crystal Structure Analysis
The crystal structure analysis of N-methylmethanesulfonamide at low temperatures offers insights into the conformation and structural aspects of methanesulfonamide derivatives. This type of research is fundamental for the development of new compounds with potential scientific and industrial applications (Higgs et al., 2002).

Synthetic Organic Chemistry
The synthesis of various vinylsulfones and vinylsulfonamides, which include methanesulfonamide derivatives, has shown a wide range of biological activities. These compounds are frequently used in synthetic organic chemistry for their active roles in different chemical reactions, demonstrating the versatility of sulfonamide derivatives in scientific research (2020).

Antibacterial Activity of Sulfonamide Derivatives
Studies on sulfonamide compounds and their metal complexes have revealed antibacterial activities against both gram-positive and gram-negative bacteria. This research underlines the potential of sulfonamide derivatives in developing new antibacterial agents (Özdemir et al., 2009).

Electrolyte Development for Rechargeable Batteries
Research into new sulfone electrolytes, including those with cycloalkyl groups, has explored their use as solvents for rechargeable lithium batteries. This work contributes to the development of battery technologies by identifying solvents with high electrochemical windows and suitable conductivities (Sun & Angell, 2004).

Safety and Hazards

The safety and hazards associated with “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide” are not well-documented . More research is needed to determine these aspects.

Future Directions

The future directions for research on “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . Additionally, the potential applications of this compound in various industries such as pharmaceutical and food industries could be explored .

properties

IUPAC Name

N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-8(12(2,10)11)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFSISBNWKGGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide

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